molecular formula C11H16Cl2N2O4 B15191223 Chloramben-diolamine CAS No. 53404-16-3

Chloramben-diolamine

Cat. No.: B15191223
CAS No.: 53404-16-3
M. Wt: 311.16 g/mol
InChI Key: NXZLJFLADUDSQR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Chloramben-diolamine involves the reaction of 3-amino-2,5-dichlorobenzoic acid with 2,2’-iminodiethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve high purity and yield .

Chemical Reactions Analysis

Chloramben-diolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the functional groups present in this compound, resulting in various reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Mechanism of Action

Chloramben-diolamine functions as a synthetic auxin, mimicking the action of natural plant hormones. It selectively inhibits seedling root development by disrupting normal cell division and elongation processes. The compound targets specific molecular pathways involved in auxin signaling, leading to the inhibition of root growth and development .

Comparison with Similar Compounds

Chloramben-diolamine can be compared with other similar compounds, such as:

Properties

CAS No.

53404-16-3

Molecular Formula

C11H16Cl2N2O4

Molecular Weight

311.16 g/mol

IUPAC Name

3-amino-2,5-dichlorobenzoic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C7H5Cl2NO2.C4H11NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3;6-3-1-5-2-4-7/h1-2H,10H2,(H,11,12);5-7H,1-4H2

InChI Key

NXZLJFLADUDSQR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl.C(CO)NCCO

Origin of Product

United States

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